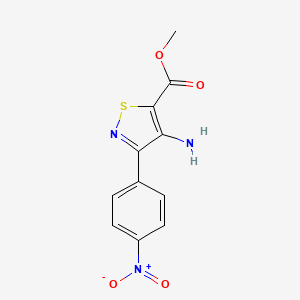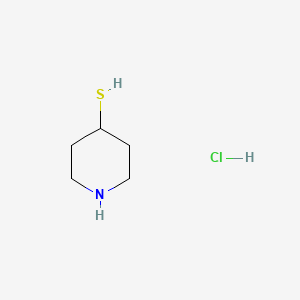
4-Chloro-3,5-dinitrobenzaldehyde
Overview
Description
4-Chloro-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C7H3ClN2O5 and a molecular weight of 230.56 . It is mainly used in chemical analysis due to its ability to react with glutathione, a tripeptide found in animals, plants, and bacteria.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and two nitro groups, as well as an aldehyde group . The exact mass of the molecule is 229.97300 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound can react with glutathione. More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical and Chemical Properties Analysis
This compound has a density of 1.686g/cm3, a boiling point of 355ºC at 760 mmHg, and a flash point of 168.5ºC . The compound’s LogP value is 3.01530, indicating its lipophilicity .Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Chloro-3,5-dinitrobenzaldehyde has been used in various synthesis and chemical reaction studies. It has shown reactivity towards nucleophiles, demonstrating its potential in creating intermediate compounds for further chemical research. For instance, nitration of 4-hydroxybenzaldehyde led to the production of 4-chloro-2,6-dinitrobenzaldehyde, which was further reactive towards methoxyamine, creating intermediate compounds useful in spin trapping and pH sensing applications (Ioniță, 2008).
Structural Analysis and Characterization
- Structural analysis and characterization of compounds related to this compound have been conducted to understand their chemical properties better. For example, studies on the stabilities of Meisenheimer complexes and long-range spin-spin couplings in di-substituted benzaldehydes provide insights into the behavior of such compounds under different conditions (Crampton, Ghariani, & Willison, 1974); (Kowalewski & Kowalewski, 1965).
Applications in Organic Synthesis
- The compound has been integral in the synthesis of various organic molecules. For instance, it has been used in the preparation of substituted benzaldehydes, which are valuable synthetic precursors. This includes the synthesis of 4-tert-butyl-3,5-dinitrobenzaldehyde, which was initially misidentified as a different isomer (Martin, Mercado, & Mayer, 2019).
Analytical Chemistry Applications
- In analytical chemistry, studies involving chlorinated 4-hydroxybenzaldehydes, including compounds similar to this compound, have explored their separation using chromatographic techniques. This contributes to the understanding of the behavior of such compounds in analytical settings (Korhonen & Knuutinen, 1984).
Reaction Mechanisms and Kinetics
- Research has also focused on understanding the reaction mechanisms and kinetics involving derivatives of this compound. Studies like those on the reaction of 2,4-dinitrobenzaldehyde with hydroxide ion provide insights into the behavior of similar compounds under reactive conditions (Macháček, Manová, Sedlák, & Štěrba, 1994).
Potential in Material Science
- In material science, derivatives of this compound have been investigated for their potential in creating novel materials, such as in the synthesis of liquid crystalline and fire retardant molecules (Jamain, Khairuddean, & Tay Guan-Seng, 2020).
Safety and Hazards
Safety data indicates that exposure to 4-Chloro-3,5-dinitrobenzaldehyde should be avoided. In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .
Biochemical Analysis
Biochemical Properties
4-Chloro-3,5-dinitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in its interaction with glutathione. Glutathione is a vital antioxidant that protects cells from oxidative stress. The interaction between this compound and glutathione involves the formation of a conjugate, which can be detected and measured in various biochemical assays. This interaction is essential for studying oxidative stress and related cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with glutathione, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form conjugates with glutathione can impact the redox state of cells, thereby affecting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly glutathione. The compound reacts with the thiol group of glutathione, forming a stable conjugate. This reaction can inhibit or activate specific enzymes involved in cellular redox regulation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors sensitive to the cellular redox state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular redox states without causing significant toxicity . At high doses, this compound can induce oxidative stress, leading to toxic or adverse effects on cellular function . Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on cellular processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferases, which facilitate the conjugation of this compound with glutathione. This interaction affects metabolic flux and the levels of metabolites involved in cellular redox regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s conjugation with glutathione facilitates its transport to specific cellular compartments. This distribution is crucial for its biochemical activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it exerts its biochemical effects. This localization is essential for understanding the compound’s role in cellular function and its impact on various biochemical pathways.
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7-5(9(12)13)1-4(3-11)2-6(7)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULAFIJIWWVMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546602 | |
| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59893-50-4 | |
| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)

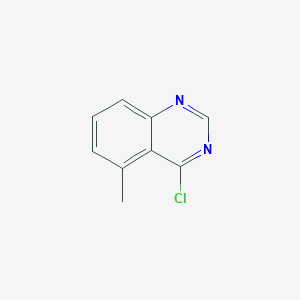
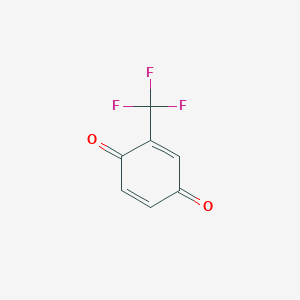
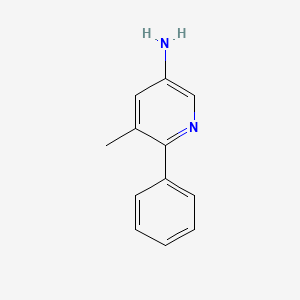

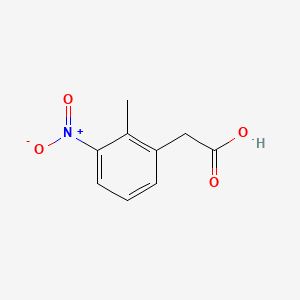
![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)
